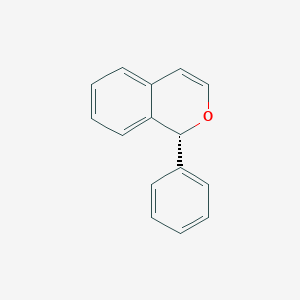
(1R)-1-Phenyl-1H-2-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-Phenyl-1H-2-benzopyran is a chiral compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by a phenyl group attached to the first carbon of the benzopyran ring system, with the configuration specified as (1R).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Phenyl-1H-2-benzopyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide can lead to the formation of the benzopyran ring . Another method involves the use of palladium-catalyzed coupling reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-Phenyl-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
(1R)-1-Phenyl-1H-2-benzopyran has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders and cardiovascular diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of (1R)-1-Phenyl-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-Phenyl-2-benzopyran: Similar in structure but with different substituents on the benzopyran ring.
(1R)-1-Phenyl-3-benzopyran: Another structural isomer with potential differences in biological activity.
(1R)-1-Phenyl-4-benzopyran: Differing in the position of the phenyl group, which can affect its reactivity and applications .
Uniqueness
(1R)-1-Phenyl-1H-2-benzopyran is unique due to its specific chiral configuration and the position of the phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
920976-01-8 |
|---|---|
Molekularformel |
C15H12O |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
(1R)-1-phenyl-1H-isochromene |
InChI |
InChI=1S/C15H12O/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15H/t15-/m1/s1 |
InChI-Schlüssel |
YSGUYPWSRXPJHB-OAHLLOKOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H]2C3=CC=CC=C3C=CO2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B14175723.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
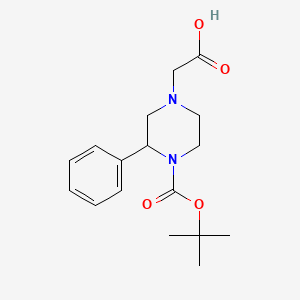
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)
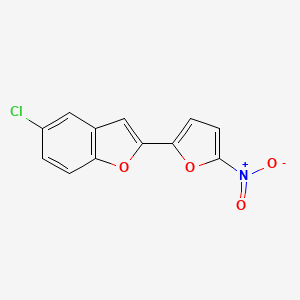
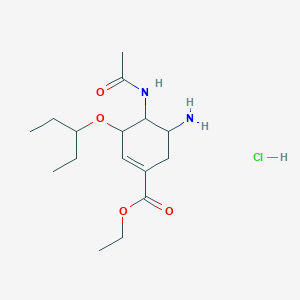
![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)
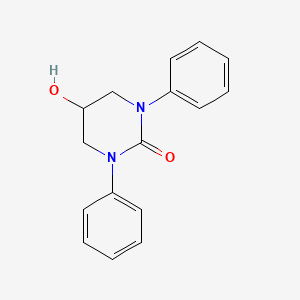
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)

![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)

